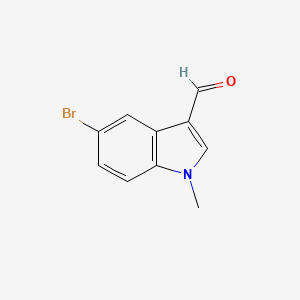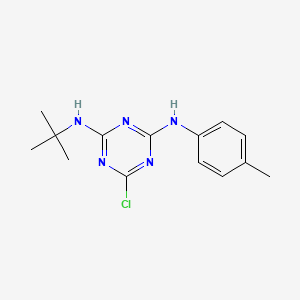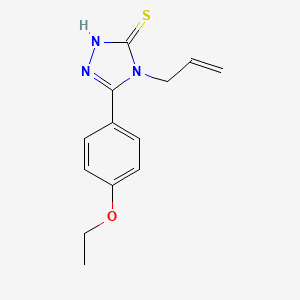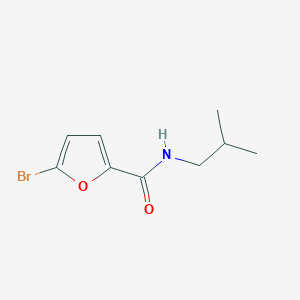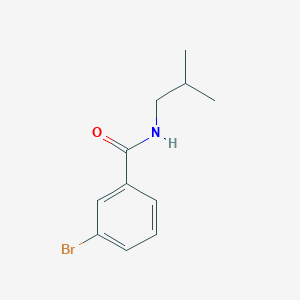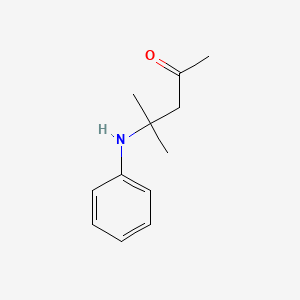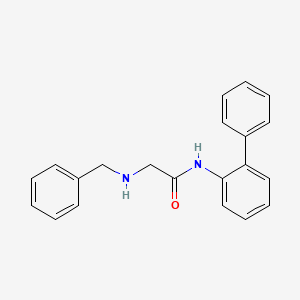
(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone is a chemical compound with the molecular formula C15H12BrNO and a molecular weight of 302.16 g/mol.
Preparation Methods
The synthesis of (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2,3-dihydroindole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide, leading to the formation of methoxy or cyano derivatives.
Scientific Research Applications
(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized to study the role of protein kinase C (PKC) in cell biology, pharmacology, and ligand binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone involves its interaction with molecular targets such as protein kinase C (PKC). By binding to PKC, the compound can modulate various cellular pathways, affecting cell proliferation, differentiation, and apoptosis . This interaction is crucial for its potential therapeutic effects in immunosuppression and cancer treatment .
Comparison with Similar Compounds
Similar compounds to (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone include:
(4-Chlorophenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(4-Fluorophenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
(4-Methylphenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a methyl group instead of bromine.
Properties
IUPAC Name |
(4-bromophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWKIWDJGLWQDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356107 |
Source


|
| Record name | (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331240-54-1 |
Source


|
| Record name | (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
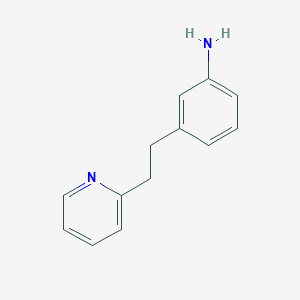
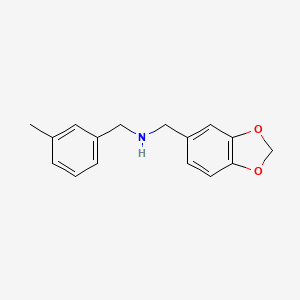
![4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269672.png)
![3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1269673.png)
